molecular formula C12H18Cl3FN2 B2815430 N-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride CAS No. 1349717-85-6

N-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B2815430
CAS No.: 1349717-85-6
M. Wt: 315.64
InChI Key: VHCZIHPUPGLRBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride” is a chemical compound with the molecular formula C12H16ClFN2・2HCl . It is used for research and development .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C12H16ClFN2・2HCl . The molecular weight of this compound is 315.64 .

Scientific Research Applications

  • Anti-Tubercular Agents : The 2,4-diaminoquinazoline class, which includes compounds structurally similar to N-(2-Chloro-6-fluorobenzyl)piperidin-4-amine dihydrochloride, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. These compounds have been evaluated extensively for their potential as lead candidates in tuberculosis drug discovery, demonstrating bactericidal activity against both replicating and non-replicating M. tuberculosis (Odingo et al., 2014).

  • Synthesis of Piperidin-4-ones : Research on the cycloaddition of cyclic N-sulfimines and acyclic enones or ynones has led to the development of sulfamate-fused 2,6-disubstituted piperidin-4-ones. This process, which involves derivatives similar to this compound, is significant for generating compounds with high diastereo- and enantioselectivity (Liu et al., 2013).

  • Antipsychotic Agents : Conformationally restricted butyrophenones, which include structures similar to this compound, have been studied for their potential as antipsychotic agents. These compounds have shown affinity for dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2B, 5-HT2C) receptors, suggesting their utility in the treatment of psychiatric disorders (Raviña et al., 2000).

  • Anticonvulsive Agents : Heterocyclic L-proline amides, including derivatives similar to this compound, have been synthesized and evaluated for their anticonvulsive effects. These compounds have undergone biochemical and behavioral pharmacological testing (Silhánková et al., 1996).

  • Conformational Analysis and Crystal Structure : The compound {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, which shares structural similarities with this compound, has been synthesized and characterized, including its conformational analysis and crystal structure determination. This research provides insights into the structural and physical properties of such compounds (Ribet et al., 2005).

Safety and Hazards

According to the Safety Data Sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . It’s also advised to keep away from heat/sparks/open flames/hot surfaces .

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2.2ClH/c13-11-2-1-3-12(14)10(11)8-16-9-4-6-15-7-5-9;;/h1-3,9,15-16H,4-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCZIHPUPGLRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=C(C=CC=C2Cl)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl3FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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